Phosphorothioic acid, O,O-diethyl O-phenyl ester
Description
Synthesis Analysis
The synthesis of Phosphorothioic acid, O,O-diethyl O-phenyl ester, and its derivatives involves several key reactions. A notable method involves the addition of O,O-diethyl hydrogen phosphorothidite to ketones and aldehydes, showcasing a reaction that readily occurs at the double bond of unsaturated ketones forming keto phosphonothionic esters and at the carbonyl group of saturated ketones forming α-hydroxy phosphonothionic esters (Pudovik & Zametaeva, 1952).
Molecular Structure Analysis
The molecular structure of phosphorothioate esters, including O,O-diethyl O-phenyl ester, reveals that these molecules are derivatives of phosphate esters with one of the nonbridging oxygen atoms replaced by sulfur. This substitution significantly influences their chemical behavior and interactions (Purcell & Hengge, 2005).
Chemical Reactions and Properties
Phosphorothioate esters undergo various chemical reactions, showing a distinct reactivity pattern compared to their phosphate ester counterparts. For instance, their hydrolysis reactions indicate a consistent trend of greater activation enthalpies across different ester classes, suggesting specific mechanistic pathways that are influenced by the sulfur substitution (Purcell & Hengge, 2005).
Scientific Research Applications
Environmental and Health Impact Studies
A study focusing on the indoor environment outlines how semi-volatile organic compounds like phthalic acid esters and phosphororganic compounds (POC), which may include derivatives of phosphorothioic acid, are used as plasticizers and flame retardants. These compounds accumulate in indoor air and dust, highlighting the need for assessing exposure and risk in living habitats (Wensing, Uhde, & Salthammer, 2005). Another study on phthalic acid esters (PAEs) discusses their presence in the environment due to their use as plasticizers, mentioning their detection in atmosphere, water, soil, and sediments. It also explores the natural occurrence of PAEs in plant and microorganism sources, suggesting possible biosynthesis in nature and their implications on ecosystem functioning and public health (Huang et al., 2021).
Agricultural Applications and Pesticide Research
Research on phosphorus-containing fungicides explores the potential of esters of phosphoric, phosphorothioic, phosphorodithoic, or alkyl-phosphonic acids, including those with terpenoid or heterocyclic structures, as fungicides. These compounds are noted for their environmental appeal, although none has yet been commercialized (Hudson, 1999).
Material Science and Industrial Applications
A review on the use of esters of acids of phosphorus as lubricity additives for high-temperature synthetic lubricating oils discusses the effectiveness of neutral phosphates, including trialkyl, triaryl, trialkylaryl, and tricycloalkyl phosphates, as antiwear additives in synthetic lube oils. These materials, potentially including derivatives of phosphorothioic acid, are noted for their superior lubricity and resistance to oxidation (Barabanova, Ivanov, Kossova, & Akimova, 1976).
properties
IUPAC Name |
diethoxy-phenoxy-sulfanylidene-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O3PS/c1-3-11-14(15,12-4-2)13-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWNKVBJDWSYBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042292 | |
Record name | Ethyl phenyl phosphorothioate ((EtO)2(PhO)PS) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphorothioic acid, O,O-diethyl O-phenyl ester | |
CAS RN |
32345-29-2 | |
Record name | Dietholate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32345-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dietholate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032345292 | |
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Record name | 32345-29-2 | |
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Record name | Ethyl phenyl phosphorothioate ((EtO)2(PhO)PS) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O,O-diethyl O-phenyl thiophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.348 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Diethyl phenyl phosphorothionate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV6WB6Y728 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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